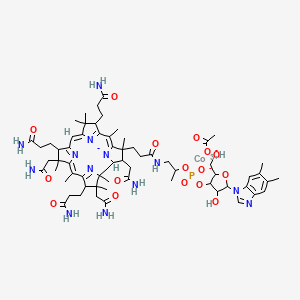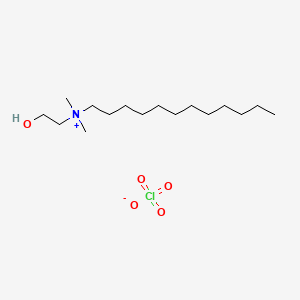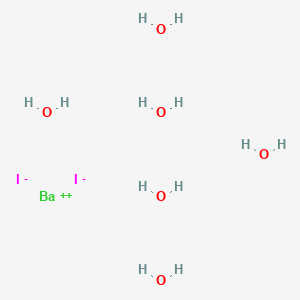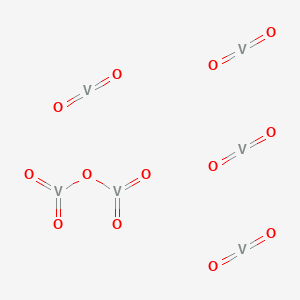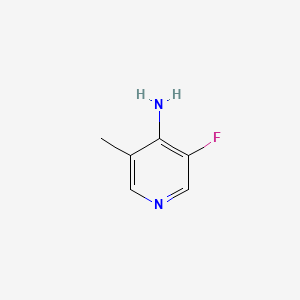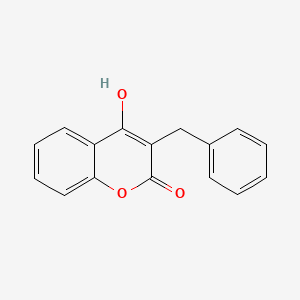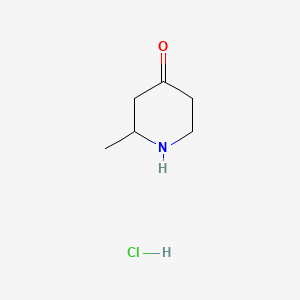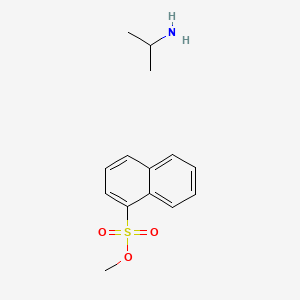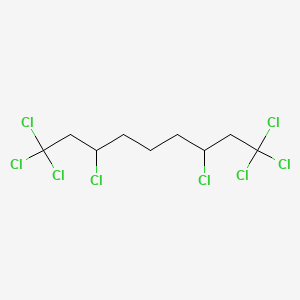
bismuth, compound with lithium (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of bismuth, compound with lithium (1:1), involves the reaction of bismuth and lithium under controlled conditions. One common method is the direct combination of elemental bismuth and lithium in a stoichiometric ratio of 1:1. This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the compound .
Chemical Reactions Analysis
Bismuth, compound with lithium (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can react with oxygen to form bismuth oxide and lithium oxide. In reduction reactions, it can be reduced to elemental bismuth and lithium. Substitution reactions involve the replacement of lithium with other metals or non-metals, leading to the formation of new compounds .
Scientific Research Applications
Bismuth, compound with lithium (1:1), has several scientific research applications. It is used as a sulfur host in lithium-sulfur batteries, where it helps to improve the cycle life and performance of the cathodes by inhibiting the dissolution and diffusion of polysulfides . Additionally, bismuth-based compounds have been explored for their potential in biomedical applications, including cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
Mechanism of Action
The mechanism of action of bismuth, compound with lithium (1:1), involves its interaction with various molecular targets and pathways. In lithium-sulfur batteries, it enhances the electrochemical performance of the sulfur cathode through chemical adsorption and acceleration of oxidation-reduction reaction kinetics . In biomedical applications, bismuth compounds can disrupt multiple biological pathways by binding to and perturbing the function of key enzymes and proteins .
Comparison with Similar Compounds
Bismuth, compound with lithium (1:1), can be compared with other bismuth-based compounds, such as bismuth sulfide (Bi2S3) and bismuth oxide (Bi2O3). These compounds share similar properties and applications, particularly in energy storage and biomedical fields. bismuth, compound with lithium (1:1), is unique in its specific combination of bismuth and lithium, which imparts distinct electrochemical and chemical properties .
Similar Compounds
- Bismuth sulfide (Bi2S3)
- Bismuth oxide (Bi2O3)
- Bismuth telluride (Bi2Te3)
- Bismuth selenide (Bi2Se3)
- Bismuth oxyhalides (BiOX, where X is Cl, Br, or I)
Properties
CAS No. |
12048-27-0 |
|---|---|
Molecular Formula |
BiLi |
Molecular Weight |
215.92 |
IUPAC Name |
bismuth;lithium |
InChI |
InChI=1S/Bi.Li |
InChI Key |
JYPVGDJNZGAXBB-UHFFFAOYSA-N |
SMILES |
[Li].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)
